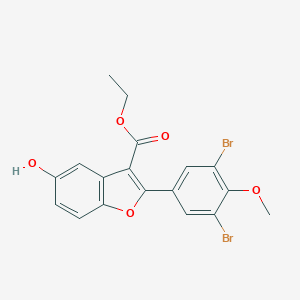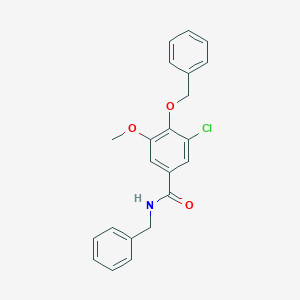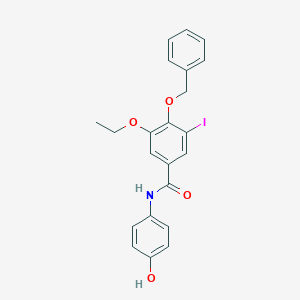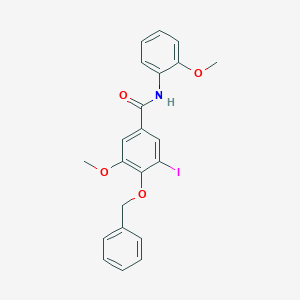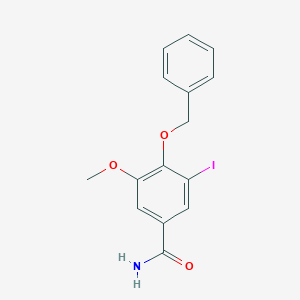![molecular formula C16H16ClFN2O3S B300438 N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)
N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide, commonly known as CFMA, is a chemical compound used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in several types of cancer, making it an attractive target for cancer therapy. CFMA has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
CFMA inhibits the activity of CK2, a protein kinase that is overexpressed in several types of cancer. CK2 plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, CFMA can block these processes and induce apoptosis in cancer cells. CFMA has also been shown to inhibit the activity of other protein kinases, such as AKT and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CFMA has been shown to have several biochemical and physiological effects. In addition to inhibiting CK2 and other protein kinases, CFMA can also induce DNA damage and alter the expression of several genes involved in cancer cell survival and proliferation. CFMA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CFMA has several advantages as a tool for scientific research. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cancer and other cellular processes. CFMA has also been shown to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. However, CFMA has some limitations as well. It is a relatively new compound, and its safety and toxicity profile in humans are not well established. Further studies are needed to determine the optimal dosage and administration route for CFMA.
Orientations Futures
There are several future directions for research on CFMA. One area of research is to investigate the potential of CFMA as a therapeutic agent for cancer. Clinical trials are needed to determine the safety and efficacy of CFMA in humans. Another area of research is to explore the role of CK2 in other cellular processes, such as inflammation and immune response. CK2 has been implicated in several diseases, including Alzheimer's disease and viral infections, making it a potential target for drug development. Finally, further studies are needed to optimize the synthesis and purification of CFMA and to develop more potent and selective inhibitors of CK2.
Méthodes De Synthèse
CFMA can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction between 4-chlorobenzylamine and 4-fluoro(methylsulfonyl)aniline to form N-(4-chlorobenzyl)-4-fluoro(methylsulfonyl)aniline. This intermediate is then reacted with ethyl chloroacetate to produce N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
CFMA has been extensively studied for its potential use in cancer therapy. Several preclinical studies have shown that CFMA can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the effectiveness of other anticancer agents, such as cisplatin and doxorubicin. CFMA has been tested in several animal models of cancer, including breast cancer, prostate cancer, and leukemia, and has shown promising results.
Propriétés
Nom du produit |
N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide |
|---|---|
Formule moléculaire |
C16H16ClFN2O3S |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(15-8-6-14(18)7-9-15)11-16(21)19-10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,19,21) |
Clé InChI |
YZRGPQYALMIYTO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone](/img/structure/B300355.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]ethanone (3-methylphenyl)hydrazone](/img/structure/B300356.png)
![2-methyl-N-[(Z)-1-(3-phenyl-1,2,4-triazin-5-yl)ethylideneamino]aniline](/img/structure/B300357.png)
![1-(isopropylsulfanyl)-3-[1-(isopropylsulfanyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B300364.png)
![3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300365.png)
![Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate](/img/structure/B300366.png)
![2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300367.png)
![2-{8-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300368.png)
![2-{8-[4-(3-hydroxypropyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300369.png)
